molecular formula C17H21ClN2OS B2722287 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 746630-76-2

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2722287
CAS No.: 746630-76-2
M. Wt: 336.88
InChI Key: ZYFQXKBJJKCXIO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with hexylamine and 4-phenyl-1,3-thiazole under specific conditions. The reaction is carried out in a solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-N-hexyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2OS/c1-2-3-4-8-11-20(16(21)12-18)17-19-15(13-22-17)14-9-6-5-7-10-14/h5-7,9-10,13H,2-4,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFQXKBJJKCXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C1=NC(=CS1)C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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